5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a diverse array of functional groups, including an azepane ring, a furan ring, an oxazole ring, and a nitrile group
Properties
IUPAC Name |
5-(azepan-1-yl)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-6-8-17(9-7-16)26-15-18-10-11-20(27-18)21-24-19(14-23)22(28-21)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBZEKLLXZJVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The azepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in their functional groups and reactivity.
2,2’-Bipyridyl: Another compound with a complex structure used in various chemical applications.
Uniqueness
5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 419.9 g/mol. Its structure features an azepane ring, a furan moiety, an oxazole ring, and a carbonitrile functional group, which contribute to its unique chemical properties and potential biological activities.
Structural Features
| Feature | Description |
|---|---|
| Azepane Ring | A seven-membered saturated ring that may enhance solubility and bioavailability. |
| Furan Moiety | An aromatic five-membered ring that can participate in electrophilic reactions. |
| Oxazole Ring | A heterocyclic compound that may interact with biological targets. |
| Carbonitrile Group | A functional group known for its reactivity in nucleophilic addition reactions. |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of Intermediates : Synthesis of furan and oxazole intermediates.
- Coupling Reaction : Combining the intermediates under specific conditions to form the final compound.
- Purification Techniques : Utilizing chromatography and crystallization for purification.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : The furan ring can be oxidized to form furanones.
- Reduction : The nitrile group can be reduced to form amines.
- Substitution Reactions : The azepane ring can participate in nucleophilic substitution reactions.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, potentially leading to therapeutic effects. For instance, it may inhibit enzymes involved in disease pathways.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial activity. This activity is often assessed against various bacterial strains.
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(azepan-1-yl)-2-{5-[4-methylphenoxy]methyl}furan | Bacillus subtilis (Gram-positive) | X µg/mL |
| Escherichia coli (Gram-negative) | Y µg/mL |
Anti-inflammatory and Anticancer Properties
Research indicates potential anti-inflammatory and anticancer activities associated with this compound. Studies have shown that it may modulate inflammatory pathways and inhibit cancer cell proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various derivatives revealed selective antibacterial activity against Gram-positive bacteria with MIC values indicating effective concentrations.
- Therapeutic Applications in Cancer Models : In vitro studies demonstrated that the compound could inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
Q & A
Q. What are the recommended synthetic strategies for preparing 5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:
- Oxazole ring formation : Utilize Hantzsch-type cyclization between nitrile-containing precursors and azepane derivatives (common in oxazole synthesis) .
- Furan functionalization : Introduce the 4-methylphenoxy group via nucleophilic substitution or Mitsunobu reaction on furan-2-ylmethanol intermediates .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- FT-IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and oxazole C=N stretch at ~1650 cm⁻¹ .
- NMR :
- ¹H NMR : Identify azepane protons (δ 1.5–2.5 ppm, multiplet) and furan protons (δ 6.5–7.5 ppm) .
- ¹³C NMR : Verify nitrile carbon (δ ~115 ppm) and oxazole carbons (δ ~150–160 ppm) .
- Mass Spectrometry : Use HRMS to confirm molecular ion [M+H]⁺ matching the theoretical mass .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays at 10 µM–1 mM concentrations .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with IC₅₀ calculations .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected shifts in NMR) be resolved for this compound?
- Methodological Answer :
- Solvent Effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding with nitrile groups may cause shifts .
- Tautomerism : Investigate thiol-thione tautomerism (common in oxazole/thiazole derivatives) via variable-temperature NMR .
- X-ray Crystallography : Resolve ambiguities by obtaining single-crystal data to confirm bond lengths/angles .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- Methodological Answer :
- DFT Studies : Use Gaussian 09 at B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps and Fukui indices for electrophilic/nucleophilic sites .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; validate with experimental IC₅₀ data .
Q. How can synthetic yields be optimized for the oxazole core under varying reaction conditions?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF, THF), and catalyst (e.g., p-TsOH) to identify optimal conditions .
- Kinetic Analysis : Monitor reaction progress via HPLC to determine rate-limiting steps .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental biological activity?
- Methodological Answer :
- Solvent Accessibility : Verify if docking simulations account for solvation effects (e.g., implicit vs. explicit solvent models) .
- Metabolite Interference : Test compound stability in assay media (e.g., pH 7.4 buffer) using LC-MS to detect degradation products .
Q. What strategies resolve inconsistencies in spectroscopic data across labs?
- Methodological Answer :
- Standardized Protocols : Use certified reference materials (e.g., deuterated solvents) and calibrate instruments with internal standards .
- Collaborative Validation : Share raw data (e.g., FID files for NMR) between labs to confirm peak assignments .
Functional Group-Specific Considerations
Q. How does the nitrile group influence the compound’s stability under basic conditions?
- Methodological Answer :
Q. What role does the azepane moiety play in modulating lipophilicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
